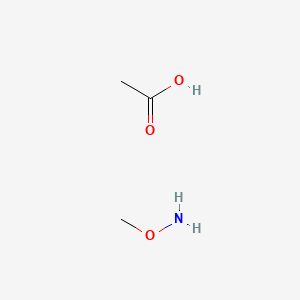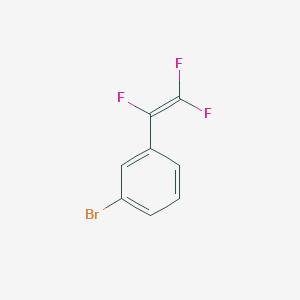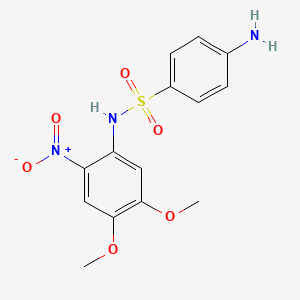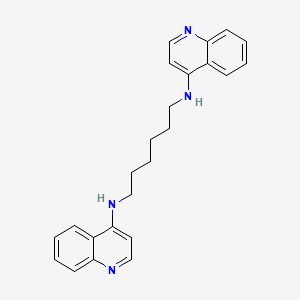![molecular formula C18H18Cl2N2O2 B14616214 N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide CAS No. 57046-03-4](/img/structure/B14616214.png)
N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide is an organic compound characterized by its biphenyl structure with chlorine and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide typically involves the reaction of 5,5’-dichloro-4,4’-dimethylbiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dichlorobenzidine: Another biphenyl derivative with chlorine substituents.
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: A compound with similar chlorine and methyl groups but different core structure.
Uniqueness
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide is unique due to its specific biphenyl structure and the presence of both chlorine and acetamide groups
Propriétés
Numéro CAS |
57046-03-4 |
|---|---|
Formule moléculaire |
C18H18Cl2N2O2 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
N-[2-(2-acetamido-5-chloro-4-methylphenyl)-4-chloro-5-methylphenyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-9-5-17(21-11(3)23)13(7-15(9)19)14-8-16(20)10(2)6-18(14)22-12(4)24/h5-8H,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
VMKUOTZSBOKQDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2=C(C=C(C(=C2)Cl)C)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



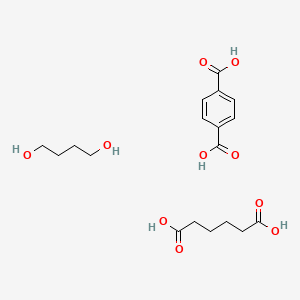
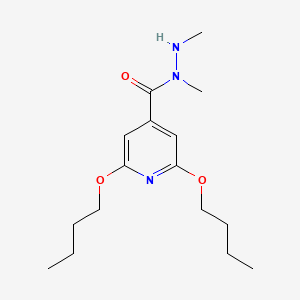
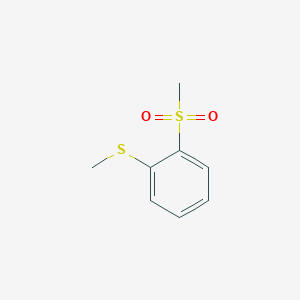
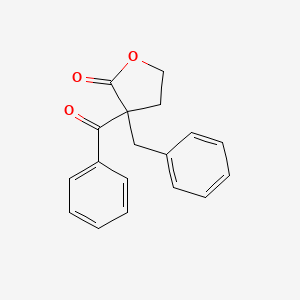
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

